Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxo group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The ethyl ester group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate: Unique due to its specific functional groups and structure.
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with a carboxylate group at a different position.
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-6-carboxylate: Another isomer with the carboxylate group at the 6-position.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its benzyloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula C₁₅H₁₅NO₄ and is characterized by a dihydropyridine core with various substituents that enhance its biological activity. The presence of the benzyloxy group is particularly noteworthy as it contributes to the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems .
Research indicates that compounds similar to ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives exhibit multiple mechanisms of action:
- Anticancer Activity : These compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Studies have demonstrated that related dihydropyridine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Activity | Cell Line/Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa | 12.5 | |
Anticancer | MCF-7 | 10.0 | |
Antimicrobial | E. coli | 15.0 | |
Antimicrobial | S. aureus | 20.0 |
Case Studies
Recent studies highlight the potential of ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives in therapeutic applications:
- Anticancer Research : A study demonstrated that ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine derivatives significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showcasing its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro testing revealed that these compounds exhibited potent activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined, indicating that these compounds could serve as lead candidates for developing new antibiotics.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 2-oxo-3-phenylmethoxy-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(18)12-8-9-16-14(17)13(12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
RVNQOVXBMLPHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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